(3S,5R)-3-Amino-5-methylpyrrolidin-2-one
Description
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific substitutions at the 3- and 5-positions. The 3-amino group and 5-methyl group confer distinct physicochemical and biological properties. Pyrrolidinones are widely explored in medicinal chemistry due to their versatility as scaffolds for drug design, particularly in targeting enzymes and receptors such as cannabinoid receptors and fatty acid receptors (FFAR1/FFAR4) . The stereochemistry (3S,5R) is critical for its interactions with biological targets, as enantiomers often exhibit divergent activities.
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
SWTNSRXCWULTDK-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the use of chiral starting materials and chiral catalysts to ensure the desired stereochemistry. For example, the synthesis can start from a chiral precursor such as (S)-pyroglutaminol, which undergoes a series of reactions including alkylation, reduction, and rearrangement to introduce the amino and methyl groups at the appropriate positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using readily available and inexpensive starting materials. The process typically includes steps such as chiral resolution, catalytic hydrogenation, and purification to obtain the final product with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
The major products formed from these reactions include imines, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3S,5R)-3-Amino-5-methylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3S,5R)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinone ring provides structural stability. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Pyrrolidin-2-one Derivatives
Structural and Stereochemical Variations
The table below compares (3S,5R)-3-Amino-5-methylpyrrolidin-2-one with structurally related pyrrolidin-2-one derivatives, emphasizing substituents, stereochemistry, molecular properties, and applications.
*Calculated based on molecular formula.
Key Comparative Insights
Stereochemical Influence :
- The (3S,5R) configuration of the target compound distinguishes it from enantiomers like (3R,5R)- and (3S,5S)-configured derivatives. For example, compound 15 ((3S,5R)) exhibits higher CB2 receptor selectivity than its (3R,5R)-counterpart (compound 8) due to spatial alignment with the receptor’s binding pocket .
Substituent Effects: Amino Group Placement: The 3-amino group in the target compound contrasts with 3-amino-3-methylpyrrolidin-2-one , where the amino and methyl groups occupy the same carbon. This positional difference impacts hydrogen-bonding capacity and steric hindrance. Bulkier Substituents: Derivatives like (3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one incorporate aromatic extensions, enhancing lipophilicity and likely improving blood-brain barrier penetration compared to the target compound’s simpler methyl group.
The methanesulfonylphenyl group in 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one introduces strong electron-withdrawing effects, which may enhance binding to sulfonamide-sensitive targets like serotonin receptors.
Pharmacological Applications: Cannabinoid Receptor Ligands (Compounds 8 and 15): These derivatives demonstrate how pyrrolidin-2-one scaffolds can be tailored for receptor subtype specificity . Dual-Acting FFAR1/FFAR4 Modulators: The synthesis of triazine-linked pyrrolidinones (e.g., ) highlights the scaffold’s utility in designing dual-targeting antidiabetic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
